molecular formula C16H22N2O2 B1403496 2-(Cbz-amino)-7-azaspiro[3.5]nonane CAS No. 1330764-28-7

2-(Cbz-amino)-7-azaspiro[3.5]nonane

Cat. No.: B1403496
CAS No.: 1330764-28-7
M. Wt: 274.36 g/mol
InChI Key: DBBUHDLXDJCBDB-UHFFFAOYSA-N
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Description

2-(Cbz-amino)-7-azaspiro[3.5]nonane is a chemical compound characterized by its unique spirocyclic structure. The compound contains a carbobenzyloxy (Cbz) protected amine group and a seven-membered azaspiro ring system. This structure is significant in medicinal chemistry and organic synthesis due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cbz-amino)-7-azaspiro[3One common method involves the cyclization of a suitable precursor under basic conditions, followed by the protection of the amine group using carbobenzyloxy chloride (Cbz-Cl) in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production methods for 2-(Cbz-amino)-7-azaspiro[3.5]nonane are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Cbz-amino)-7-azaspiro[3.5]nonane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to remove the Cbz protecting group, revealing the free amine.

    Substitution: Nucleophilic substitution reactions can be performed on the spirocyclic ring system to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce the free amine.

Scientific Research Applications

2-(Cbz-amino)-7-azaspiro[3.5]nonane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Cbz-amino)-7-azaspiro[3.5]nonane involves its interaction with specific molecular targets, such as enzymes or receptors. The Cbz-protected amine group can be deprotected to reveal the free amine, which can then form hydrogen bonds or ionic interactions with the target. This interaction can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    7-Cbz-2-oxo-7-aza-spiro[3.5]nonane: Similar in structure but contains an oxo group instead of an amino group.

    2-Azabicyclo[3.2.1]octane:

Uniqueness

2-(Cbz-amino)-7-azaspiro[3.5]nonane is unique due to its specific spirocyclic structure and the presence of the Cbz-protected amine group. This combination allows for selective reactions and interactions with biological targets, making it a valuable compound in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

benzyl N-(7-azaspiro[3.5]nonan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c19-15(20-12-13-4-2-1-3-5-13)18-14-10-16(11-14)6-8-17-9-7-16/h1-5,14,17H,6-12H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBBUHDLXDJCBDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC(C2)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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